molecular formula C9H9FO B1526565 6-Fluoro-2,3-dihydro-1h-inden-1-ol CAS No. 52085-94-6

6-Fluoro-2,3-dihydro-1h-inden-1-ol

Cat. No.: B1526565
CAS No.: 52085-94-6
M. Wt: 152.16 g/mol
InChI Key: CLUAHEPQMQFYFJ-UHFFFAOYSA-N
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Description

6-Fluoro-2,3-dihydro-1H-inden-1-ol is a fluorinated organic compound belonging to the class of indenols. It is characterized by a fluorine atom at the 6th position of the indene ring system, which significantly influences its chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Fluorination of Indenols: The compound can be synthesized by the selective fluorination of indenols using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

  • Reduction of Fluorinated Indenes: Another approach involves the reduction of fluorinated indenes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: Industrial production typically involves large-scale fluorination reactions under controlled conditions to ensure high yield and purity. The choice of reagents and solvents is optimized to minimize by-products and environmental impact.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon or other reduced forms.

  • Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar aprotic solvents.

Major Products Formed:

  • Oxidation: 6-Fluoro-2,3-dihydro-1H-inden-1-one or 6-fluoro-2,3-dihydro-1H-inden-1-carboxylic acid.

  • Reduction: 6-Fluoro-indane or other reduced derivatives.

  • Substitution: 6-Hydroxy-2,3-dihydro-1H-inden-1-ol or 6-amino-2,3-dihydro-1H-inden-1-ol.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex fluorinated organic molecules, which are valuable in pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of fluorinated probes for biological imaging and diagnostics. Medicine: Fluorinated compounds are often used in drug design due to their enhanced metabolic stability and bioavailability. Industry: The compound finds applications in the development of advanced materials with unique properties, such as increased thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 6-Fluoro-2,3-dihydro-1H-inden-1-ol exerts its effects depends on its specific application. In drug design, the fluorine atom can enhance binding affinity to biological targets by forming hydrogen bonds and increasing lipophilicity. The molecular targets and pathways involved vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • 6-Chloro-2,3-dihydro-1H-inden-1-ol

  • 6-Bromo-2,3-dihydro-1H-inden-1-ol

  • 6-Methyl-2,3-dihydro-1H-inden-1-ol

Uniqueness: The presence of the fluorine atom in 6-Fluoro-2,3-dihydro-1H-inden-1-ol imparts unique chemical properties compared to its chloro, bromo, or methyl analogs. Fluorine's high electronegativity and small size can significantly alter the compound's reactivity and interaction with biological targets.

This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

6-fluoro-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUAHEPQMQFYFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52085-94-6
Record name 6-fluoro-2,3-dihydro-1H-inden-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 6-fluoro-indan-1-one (0.50 g, 3.3 mmol) in DCE (10 mL) and MeOH (10 mL) was added NaBH4 (0.25 g, 6.6 mmol). After 30 min the reaction was quenched with H2O (10 mL) and extracted with CH2Cl2 (3×20 mL). The organic layers were combined and dried to give the title compound (0.49 g, 97%). MS (ESI): mass calcd. for C9H7FO, 150.1; m/z found, 151.4 [M+H]+. 1H NMR (CDCl3): 7.23-7.13 (m, 1H), 7.09 (dd, J=8.6, 2.5 Hz, 1H), 6.99-6.90 (m, 1H), 5.21 (t, J=6.3 Hz, 1H), 3.13-2.91 (m, 1H), 2.85-2.68 (m, 1H), 2.63-2.44 (m, 1H), 2.09-1.74 (m, 2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-2,3-dihydro-1h-inden-1-ol
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Reactant of Route 6
6-Fluoro-2,3-dihydro-1h-inden-1-ol

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